molecular formula C9H9BF3K B1392869 potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide CAS No. 1557201-10-1

potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide

Cat. No.: B1392869
CAS No.: 1557201-10-1
M. Wt: 224.07 g/mol
InChI Key: ZTOAFNIVKWMIHN-UHFFFAOYSA-N
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Description

Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is a versatile organotrifluoroborate salt that serves as a stable, reactive intermediate in modern synthetic chemistry. Its primary research value lies in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone method for forming carbon-carbon bonds in the construction of complex organic molecules. The trifluoroborate group offers enhanced stability against protodeboronation and oxidation compared to boronic acids, while still allowing for rapid transmetalation to palladium or other metal catalysts. This makes the compound particularly valuable for multi-step synthesis and for use in demanding reaction conditions. The 2,3-dihydro-1H-inden-2-yl scaffold incorporated in this reagent is a privileged structure in medicinal and materials chemistry. This indane core is found in molecules with a wide range of biological activities and is a key building block in the development of new pharmaceuticals. Consequently, this reagent enables researchers to efficiently introduce this structurally diverse and three-dimensionally constrained subunit into target molecules, facilitating the exploration of structure-activity relationships and the development of novel active compounds. Its applications extend to the synthesis of organic materials and liquid crystals, where the rigid, fused-ring system can influence material properties. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

potassium;2,3-dihydro-1H-inden-2-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOAFNIVKWMIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC2=CC=CC=C2C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Trifluoroborate Group

The key step in preparing potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is the formation of the trifluoroborate moiety, which is achieved via the reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride or potassium fluoride in the presence of suitable activating agents. The process typically involves:

  • Preparation of the boronic acid derivative: This can be achieved through borylation reactions, such as Miyaura borylation, of the indene derivative, where a halogenated precursor (e.g., a bromoindene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Conversion to trifluoroborate: The boronic acid is then treated with potassium hydrogen fluoride or potassium fluoride in an aqueous or mixed solvent system, often with a phase transfer catalyst or organic solvent like acetonitrile, to yield the potassium trifluoroborate derivative.

Purification and Characterization

Following the formation of the potassium trifluoroborate, purification is typically achieved through filtration, recrystallization, or chromatography under inert atmosphere conditions to prevent hydrolysis or degradation. The final product is characterized by NMR spectroscopy (including $$^{11}$$B, $$^{19}$$F, and $$^{1}$$H NMR), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Preparation Conditions

Step Reagents Conditions Solvent Notes
1. Indene synthesis Catalytic hydrogenation of precursor 25-50°C, H2 atmosphere Ethanol or ethyl acetate Mild conditions to preserve functional groups
2. Boronic acid formation Borylation of halogenated indene Pd catalyst, B2pin2 Toluene/DMF Reflux, inert atmosphere
3. Trifluoroborate conversion KF or KHF2 treatment 50-80°C Acetonitrile/water Inert atmosphere, controlled pH

Notable Research Findings

  • The process benefits from the stability of organotrifluoroborates, which can be stored indefinitely and manipulated under various reaction conditions, facilitating subsequent functionalization steps (see reference).
  • Optimization of reaction conditions, such as temperature and solvent choice, significantly impacts yield and purity, with typical yields exceeding 80% for the trifluoroborate formation step.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, transferring the boron moiety to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural and molecular differences between potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Applications/Notes
This compound (1557201-10-1) C₉H₉BF₃K 224.07 Bicyclic indene Lab-scale synthesis; limited availability
Potassium (2,4-dichlorophenyl)trifluoroboranuide (192863-38-0) C₆H₃Cl₂BF₃K 261.44 Dichlorophenyl Safety data available (GHS guidelines)
Potassium (2,3-difluorobenzyl)trifluoroborate (N/A) C₇H₅BF₅K 234.02 Difluorobenzyl Pharmaceuticals, agrochemicals, materials science
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide (2913158-15-1) C₅H₇BF₃KO 190.02 Pyran heterocycle Synthetic intermediate; SMILES: FB-(F)C1=CCCCO1.[K+]
Potassium trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide (1186025-95-5) C₆H₅BF₃KOS 232.07 Thiophene with formyl/methyl groups Potential in heterocyclic chemistry

Key Observations

Molecular Weight Trends : The indenyl derivative (224.07 g/mol) is heavier than pyran (190.02 g/mol) and thiophene (232.07 g/mol) analogs but lighter than the dichlorophenyl (261.44 g/mol) and difluorobenzyl (234.02 g/mol) variants.

Substituent Influence: Electron-Withdrawing Groups: Dichlorophenyl and difluorobenzyl substituents enhance stability and reactivity in cross-coupling reactions, as seen in agrochemical applications . Heterocyclic Systems: Pyran and thiophene derivatives (e.g., CAS 2913158-15-1, 1186025-95-5) may exhibit distinct electronic properties due to oxygen/sulfur heteroatoms, influencing their utility in catalysis or materials science .

Application Diversity: Potassium (2,3-difluorobenzyl)trifluoroborate is explicitly noted for pharmaceutical and agrochemical relevance , whereas the indenyl derivative lacks documented application specificity. Thiophene and pyran analogs are likely employed as intermediates in heterocyclic chemistry due to their structural motifs .

Safety and Handling :

  • Dichlorophenyl derivatives have established safety protocols (e.g., UN numbers, GHS classifications) , whereas safety data for the indenyl compound is absent .

Biological Activity

Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide (C9H9BF3K) is a potassium salt of a trifluoroborate ester, widely utilized in organic synthesis and biological applications. This compound has garnered attention due to its unique chemical properties and versatility in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

Molecular Structure:

  • Formula: C9H9BF3K
  • Molecular Weight: 224.06 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene with boron trifluoride in the presence of a potassium base. The reaction is performed under anhydrous conditions to prevent hydrolysis and is usually carried out in an inert atmosphere to control exothermic reactions.

Biological Applications

Pharmaceutical Synthesis:
this compound is instrumental in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions, which are crucial for synthesizing complex organic compounds used in drug development. Its role as a boron source allows for precise modifications of molecular structures, enhancing the efficacy of pharmaceutical agents.

Agrochemical Development:
The compound also plays a significant role in developing agrochemicals, where it aids in synthesizing herbicides and pesticides that exhibit enhanced biological activity against target organisms while minimizing environmental impact.

The biological activity of this compound primarily revolves around its ability to form boron-carbon bonds through transmetalation processes. In the context of Suzuki-Miyaura reactions, it facilitates the transfer of the boron moiety to palladium catalysts, enabling the formation of new carbon-carbon bonds essential for constructing complex organic frameworks.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the utility of this compound in synthesizing novel anticancer agents. The compound was employed to create a series of boronic acids that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases implicated in cancer progression.

Case Study 2: Development of Antimicrobial Compounds

Another research project utilized this compound to synthesize antimicrobial agents effective against resistant bacterial strains. The incorporation of boron into the molecular structure enhanced the interaction with bacterial cell walls, leading to increased permeability and subsequent cell death.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Properties
Potassium phenyltrifluoroboranuideAromaticHigher stability due to phenyl group
Potassium methyltrifluoroboranuideAliphaticLess sterically hindered, facilitating reactions
Potassium naphthyltrifluoroboranuidePolycyclic aromaticDifferent electronic properties affecting reactivity

This compound stands out due to its indene moiety, which imparts distinct steric and electronic characteristics that enhance its reactivity and selectivity in various chemical transformations.

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample Data from Evidence
X-ray DiffractionBond distances/anglesSHELX refinement
19F^{19}\text{F} NMRTrifluoroborate group monitoringReaction kinetics
Elemental AnalysisPurity verificationC/H/B/F quantification

Q. Table 2. Advanced Computational Tools

ToolPurposeReference
GaussianDFT modeling of reactivityElectronic effects
ORCATransition-state analysisCross-coupling mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide
Reactant of Route 2
potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide

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